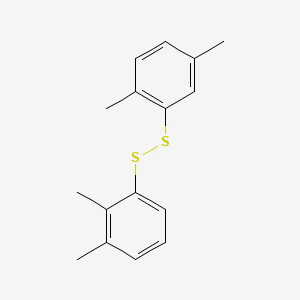
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl is an organic compound characterized by the presence of two phenyl rings, each substituted with methyl groups at the 2,3- and 2,5- positions, respectively, and connected by a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl can be synthesized through the oxidative polymerization of diphenyl disulfide. This reaction is typically catalyzed by vanadyl acetylacetonate under controlled conditions. Another method involves the preparation of unsymmetrical disulfides from the corresponding thiols and bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide under mild conditions, yielding very good results.
Industrial Production Methods
Industrial production methods for disulfide compounds often involve large-scale oxidative coupling reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. detailed industrial processes for this specific compound are not widely documented.
化学反応の分析
Types of Reactions
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfones and sulfoxides.
Reduction: It can be reduced to form thiol compounds.
Nucleophilic Substitution: It acts as a nucleophile in reactions with various electrophiles such as alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Nucleophilic Substitution: Reactions are often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Major Products
Oxidation: Sulfones and sulfoxides.
Reduction: Thiol compounds.
Nucleophilic Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in protein engineering and stabilization through disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, particularly in the stabilization of protein-based drugs.
Industry: Utilized in the development of materials with specific chemical and physical properties, such as polymers and coatings.
作用機序
The mechanism by which disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl exerts its effects involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and other macromolecules. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide bonds that enhance protein stability and function .
類似化合物との比較
Similar Compounds
Disulfide, bis(2,5-dimethylphenyl): Similar in structure but with symmetrical substitution on both phenyl rings.
Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl: Another related compound with different methyl substitution patterns.
Uniqueness
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This distinct structure can lead to different chemical and physical properties compared to its symmetrical counterparts.
特性
CAS番号 |
64346-56-1 |
|---|---|
分子式 |
C16H18S2 |
分子量 |
274.4 g/mol |
IUPAC名 |
1-[(2,5-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-13(3)16(10-11)18-17-15-7-5-6-12(2)14(15)4/h5-10H,1-4H3 |
InChIキー |
KXGBMWQZCKXTKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)SSC2=CC=CC(=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
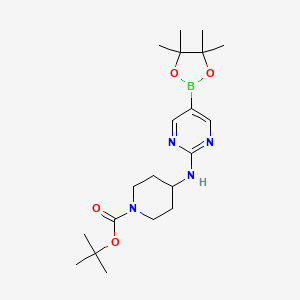
![2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran](/img/structure/B13961897.png)
![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)

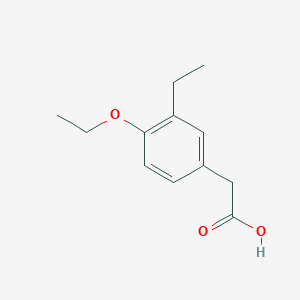
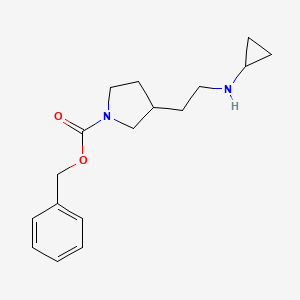


![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
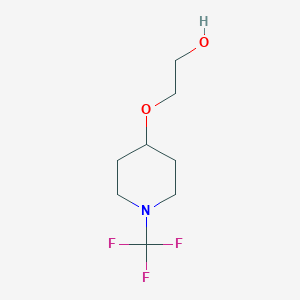
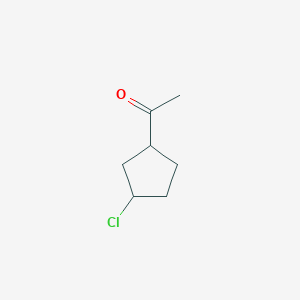
![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
